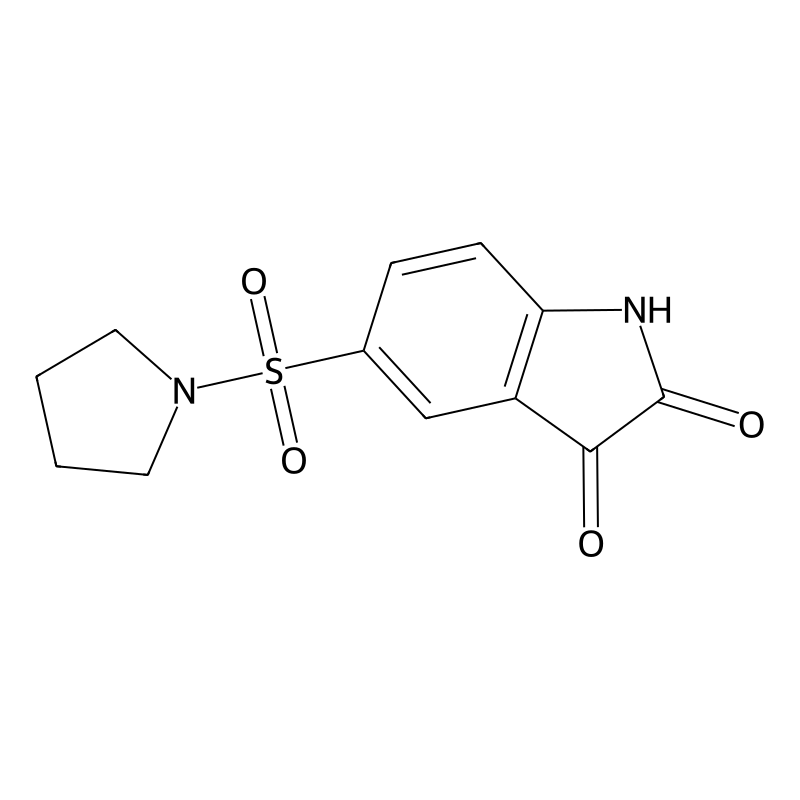

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antiviral Agent

Specific Scientific Field: Pharmaceuticals and Medicinal Chemistry

Comprehensive and Detailed Summary of the Application: The compound “5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione” has been synthesized and studied as a potential antiviral agent . It was designed as part of a series of new isatin derivatives .

Detailed Description of the Methods of Application or Experimental Procedures: The compound was synthesized and then tested against three viruses: influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) . The antiviral activities of the synthesized compounds were pursued .

Thorough Summary of the Results or Outcomes Obtained: Compounds 9, 5, and 4 displayed the highest antiviral activity against H1N1, HSV-1, and COX-B3 with IC 50 values of 0.0027, 0.0022, and 0.0092 µM, respectively . Compound 7 was the safest, with a CC 50 value of 315,578.68 µM . The selected compounds exhibited a decrease in viral gene expression .

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione is characterized by its indoline core fused with a pyrrolidine sulfonamide moiety. This structure contributes to its unique chemical properties and biological activities. The compound is typically synthesized as a white solid with a melting point range between 282–284 °C .

The synthesis of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione often involves the reaction of isatin derivatives with chlorosulfonic acid and pyrrolidine. This reaction leads to the formation of sulfonamide derivatives through nucleophilic substitution mechanisms. The chemical structure can be confirmed using techniques such as NMR and mass spectrometry .

This compound exhibits various biological activities, particularly in the realm of cancer research and antimicrobial properties. Studies have shown that derivatives of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione can inhibit caspase enzymes involved in apoptosis, indicating potential anticancer properties. Additionally, some derivatives have demonstrated antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Several synthetic routes have been developed for producing 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione:

- One-pot synthesis: This method involves combining isatin with chlorosulfonic acid and pyrrolidine in a single reaction vessel to yield the desired sulfonamide derivative efficiently .

- Microwave-assisted synthesis: Utilizing microwave irradiation can enhance reaction rates and yields compared to traditional heating methods .

- Multi-component reactions: These approaches allow for the simultaneous formation of multiple products from different reactants, streamlining the synthesis process .

5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione has potential applications in:

- Pharmaceutical development: Due to its anticancer and antimicrobial properties.

- Chemical biology: As a tool for studying apoptotic pathways.

- Drug discovery: Its unique structure may serve as a lead compound for developing new therapeutics targeting various diseases.

Interaction studies are crucial for understanding how 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione interacts with biological targets. Molecular docking studies have indicated that this compound can bind effectively to caspase enzymes, which are critical in regulating apoptosis. Understanding these interactions helps in optimizing its structure for enhanced efficacy and selectivity .

Several compounds share structural similarities with 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Isatin | Indole derivative | Known for its role in organic synthesis and medicinal chemistry. |

| Sulfanilamide | Sulfonamide | Antibacterial properties and widely used in clinical settings. |

| Indomethacin | Indole derivative | Non-steroidal anti-inflammatory drug (NSAID) used for pain relief. |

Uniqueness: The presence of the pyrrolidine sulfonamide moiety distinguishes 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione from other indole derivatives by enhancing its biological activity profile while maintaining structural integrity conducive to drug design.

Key Reaction Pathways for Core Structure Assembly

The synthesis of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione requires the construction of the indoline-2,3-dione (isatin) core scaffold followed by regioselective sulfonylation. Multiple established synthetic pathways exist for the preparation of the indoline-2,3-dione framework, each offering distinct advantages depending on the target substitution pattern and scale requirements [1] [2].

The Sandmeyer methodology represents the most widely utilized approach for indoline-2,3-dione synthesis. This process involves the condensation of chloral hydrate with aniline in the presence of hydroxylamine hydrochloride in aqueous sodium sulfate medium to form α-isonitrosoacetanilide intermediates [1]. Subsequent electrophilic cyclization promoted by concentrated sulfuric acid at elevated temperatures (90°C) furnishes the indoline-2,3-dione products in yields exceeding 75% [2]. The method demonstrates excellent reliability for simple aniline derivatives but encounters limitations when dealing with highly substituted or lipophilic substrates.

The Stolle procedure offers a valuable alternative, particularly for substrates bearing electron-withdrawing groups. This methodology employs the condensation of primary or secondary arylamines with oxalyl chloride to generate chlorooxalylanilide intermediates [1]. Subsequent cyclization in the presence of Lewis acids such as aluminum trichloride, titanium tetrachloride, or boron trifluoride provides the target indoline-2,3-dione derivatives in yields ranging from 60-80% [3]. The Stolle process demonstrates superior performance with meta-substituted anilines and electron-deficient aromatic systems compared to the Sandmeyer approach.

Recent advances in palladium-catalyzed intramolecular amination have emerged as a powerful tool for indoline-2,3-dione synthesis [4]. This methodology utilizes phenylacetamide derivatives as starting materials and employs palladium catalysis to effect gamma-carbon-hydrogen amination reactions. The process operates under relatively mild conditions and demonstrates excellent functional group tolerance, achieving yields of 65-90% for various substituted derivatives [4].

Table 1: Synthetic Methods for Indoline-2,3-dione Core Structure Assembly

| Method | Starting Materials | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Sandmeyer Process | Chloral hydrate, aniline, hydroxylamine | Aqueous Na₂SO₄, H₂SO₄, 90°C | 75-85 | Well-established, reliable | Regulated chloral hydrate |

| Stolle Process | Aniline, oxalyl chloride | Lewis acid (AlCl₃, TiCl₄), RT | 60-80 | Works with EWG substituents | Requires Lewis acids |

| Martinet Process | Aniline, oxomalonate ester | Acid catalyst, reflux | 50-70 | Mild conditions | Limited scope |

| Gassman Process | 3-Methylthio-2-oxindole | Oxidation conditions | 40-60 | Unique substitution patterns | Low yields |

| Direct Oxidation | Indole derivatives | TBHP, IBX-SO₃K, tBuONO | 60-85 | Direct from indoles | Substrate dependent |

| Palladium-Catalyzed Amination | Phenylacetamide derivatives | Pd catalyst, DMF | 65-90 | High selectivity | Requires Pd catalyst |

Sulfonylation Strategies at the Indoline-2,3-dione Scaffold

The regioselective introduction of the pyrrolidin-1-ylsulfonyl group onto the indoline-2,3-dione scaffold represents a critical transformation that can be accomplished through several distinct methodological approaches. The most prevalent strategy involves direct nucleophilic substitution reactions using pyrrolidine-1-sulfonyl chloride as the electrophilic sulfonylating agent [5] [6].

Direct sulfonylation with pyrrolidine-1-sulfonyl chloride typically proceeds under basic conditions using tertiary amines such as triethylamine or diisopropylethylamine as hydrogen chloride scavengers [6]. The reaction is commonly performed in dichloromethane or dimethylformamide at temperatures ranging from 0°C to room temperature. This methodology demonstrates excellent regioselectivity for nitrogen-1 sulfonylation and achieves yields of 70-95% depending on the substitution pattern of the indoline-2,3-dione substrate [6].

An alternative two-step approach utilizes chlorosulfonic acid to introduce the sulfonyl chloride functionality directly onto the indoline-2,3-dione ring system, followed by nucleophilic displacement with pyrrolidine [5]. The initial chlorosulfonation typically occurs at the carbon-5 position of the indoline ring when performed at 60°C, generating the corresponding 5-chlorosulfonyl intermediate. Subsequent treatment with pyrrolidine in dimethylformamide at room temperature provides the target pyrrolidin-1-ylsulfonyl derivatives in combined yields of 64-85% [5].

Photoredox-catalyzed sulfonylation has emerged as an environmentally benign approach for the direct introduction of sulfonyl groups onto indoline frameworks [7] [8]. This methodology employs iridium photocatalysts such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ under visible light irradiation to generate sulfonyl radicals from arylsulfonyl chlorides. The process operates at room temperature in acetonitrile and demonstrates unique regioselectivity for carbon-3 sulfonylation, providing an alternative substitution pattern compared to traditional electrophilic approaches [8].

Table 2: Sulfonylation Strategies for Indoline-2,3-dione Scaffold

| Sulfonylation Method | Reagents | Reaction Conditions | Selectivity | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Direct Sulfonylation with Sulfonyl Chlorides | ArSO₂Cl, base (Et₃N, DIPEA) | DCM or DMF, 0°C to RT | N-1 position | 70-95 | Most common method |

| Chlorosulfonic Acid Method | ClSO₃H, then pyrrolidine | 60°C, then DMF, RT | C-5 position, then N-1 | 64-85 | Two-step process |

| Pyrrolidine-1-sulfonyl chloride Addition | Pyrrolidine-1-sulfonyl chloride | DCM, Et₃N, 0°C to RT | N-1 position | 75-90 | Direct introduction |

| TCPC-mediated Sulfonylation | 2,4,6-Trichlorophenyl chlorosulfate | THF, RT, no catalyst | Various positions | 60-85 | Metal-free conditions |

| Photoredox-catalyzed Sulfonylation | ArSO₂Cl, Ir catalyst, visible light | MeCN, visible light, RT | C-3 position | 50-75 | Green approach |

Purification Techniques and Yield Optimization

The purification of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione requires careful selection of appropriate techniques to achieve high purity while maintaining acceptable material recovery. Column chromatography on silica gel represents the most versatile purification method, typically employing ethyl acetate/hexanes gradient elution systems [9]. The target compound, being moderately polar due to the sulfonamide functionality, generally elutes at intermediate polarities and can be readily separated from unreacted starting materials and side products [9].

Recrystallization techniques offer substantial advantages for large-scale purification, particularly when high purity standards are required [10]. Hot dissolution in ethanol followed by controlled cooling provides excellent crystal formation with typical purity levels exceeding 98% [10]. The addition of water as an anti-solvent can further enhance crystallization efficiency and particle size distribution. Temperature control during the crystallization process proves critical, with optimal results typically obtained through slow cooling from 60-80°C to room temperature over several hours.

Impinging jet crystallization has gained prominence for industrial-scale production due to its ability to produce superior crystal quality with enhanced stability characteristics [10]. This technique employs high-velocity impinging jets to create intense micromixing conditions that promote uniform nucleation and crystal growth. The method demonstrates particular advantages for pharmaceutical intermediates, achieving purities exceeding 99% while maintaining excellent reproducibility between batches [10].

Advanced purification strategies include preparative thin-layer chromatography for analytical-scale separations and reverse-phase high-performance liquid chromatography for high-purity applications [9]. Steam distillation can effectively remove volatile impurities and unreacted pyrrolidine, although care must be taken to avoid thermal decomposition of the target compound.

Table 3: Purification Techniques and Yield Optimization Methods

| Purification Technique | Conditions | Typical Yield Recovery (%) | Purity Achieved | Scale Suitability | Advantages |

|---|---|---|---|---|---|

| Column Chromatography | Silica gel, EtOAc/hexanes gradients | 85-95 | >95% | Lab to pilot | Versatile, reliable |

| Recrystallization | EtOH/H₂O, hot dissolution | 70-90 | >98% | Lab to industrial | High purity, scalable |

| Impinging Jet Crystallization | Impinging jets, controlled supersaturation | 90-95 | >99% | Industrial preferred | Superior crystal quality |

| Preparative TLC | Silica plates, UV detection | 60-80 | >90% | Analytical only | High resolution |

| Reverse-Phase HPLC | C18 column, MeOH/H₂O gradients | 80-95 | >99% | Lab scale | Very high purity |

| Steam Distillation | Steam, volatile impurities | 70-85 | >85% | Industrial | Removes volatiles |

Green Chemistry Approaches in Large-Scale Production

The implementation of sustainable synthetic methodologies for 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione production aligns with modern pharmaceutical manufacturing requirements for environmental responsibility and process efficiency [11]. Microwave-assisted synthesis has demonstrated significant advantages in reducing reaction times and energy consumption while improving overall yields [12] [13].

Microwave irradiation at 80-120°C for 5-30 minutes can replace conventional heating protocols that require several hours of reflux conditions [13]. This approach typically increases yields by 15-30% compared to traditional thermal methods while reducing reaction times by 5-10 fold [13]. The enhanced reaction kinetics result from improved energy transfer and more uniform heating throughout the reaction mixture.

Ultrasound-promoted reactions offer another valuable green chemistry alternative, particularly for the sulfonylation steps [13]. Sonochemical activation enhances reaction rates through cavitation effects and improved mass transfer, allowing reactions to proceed under milder temperature conditions. Studies have shown yield improvements of 20-40% when ultrasonic irradiation is employed during sulfonylation reactions, with corresponding reductions in reaction times of 3-8 fold [13].

The use of water as a reaction medium represents a particularly attractive green chemistry approach for certain synthetic transformations [14]. Benzyltriethylammonium chloride has proven effective as a phase-transfer catalyst for condensation reactions in aqueous media, enabling the synthesis of indoline derivatives with yields of 75-88% while eliminating the need for organic solvents [14].

Ionic liquid media provide recyclable alternatives to conventional organic solvents [15]. These systems demonstrate low volatility and can be recovered and reused multiple times without significant loss of catalytic activity. Typical yield improvements of 15-35% have been observed when ionic liquids are employed, with reaction time reductions of 2-5 fold compared to traditional solvent systems [15].

Solvent-free conditions represent the most environmentally benign approach, eliminating solvent waste entirely while often providing enhanced reaction rates and yields [15]. Neat reaction conditions at temperatures of 60-100°C have demonstrated yield improvements of 25-45% with corresponding time reductions of 2-4 fold [15].

Photoredox catalysis using visible light-emitting diode arrays offers renewable energy compatibility and operates under ambient conditions [8]. This approach eliminates the need for high-temperature heating and can potentially be powered by solar energy sources, making it particularly attractive for sustainable manufacturing processes.

Table 4: Green Chemistry Approaches for Large-Scale Production

| Green Chemistry Approach | Key Benefits | Typical Conditions | Yield Improvement (%) | Time Reduction | Environmental Impact |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency | 80-120°C, 5-30 min irradiation | 15-30 higher | 5-10 fold | Lower energy consumption |

| Ultrasound-Promoted Reactions | Enhanced reaction rates, mild conditions | RT to 60°C, ultrasonic bath | 20-40 higher | 3-8 fold | Reduced heating requirements |

| Water as Solvent | Non-toxic, environmentally benign | Reflux, aqueous medium | 10-25 higher | Variable | No organic solvent waste |

| Ionic Liquid Media | Recyclable, low volatility | RT to 80°C, ionic liquid | 15-35 higher | 2-5 fold | Minimal vapor emissions |

| Solvent-Free Conditions | No solvent waste, atom economy | 60-100°C, neat conditions | 25-45 higher | 2-4 fold | Zero solvent waste |

| Photoredox Catalysis | Visible light, ambient conditions | RT, visible LED, 12-24 h | 10-20 higher | Variable | Renewable energy compatible |

The spectroscopic characterization of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione provides comprehensive structural identification through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinct signals characteristic of the pyrrolidine sulfonamide-substituted indoline core structure [1].

Proton Nuclear Magnetic Resonance analysis in deuterated dimethyl sulfoxide demonstrates characteristic multiplet signals at δ 1.63-1.70 parts per million corresponding to the four methylene protons of the pyrrolidine ring system. The nitrogen-adjacent methylene protons appear as a multiplet at δ 2.98-3.04 parts per million, reflecting the electron-withdrawing influence of the sulfonyl group [1]. The aromatic proton at position 7 of the indoline system exhibits a doublet at δ 7.13 parts per million with a coupling constant of 8.5 hertz, while the remaining aromatic protons appear as multiplets between δ 7.82-8.08 parts per million [1].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides structural confirmation through distinctive carbon signals. The pyrrolidine methylene carbons resonate at δ 25.9 parts per million, while the nitrogen-bearing carbons appear at δ 47.2 parts per million [1]. The carbonyl carbon signal at δ 179.8 parts per million confirms the presence of the characteristic indoline-2,3-dione ketone functionality [1].

Infrared spectroscopy analysis reveals characteristic absorption bands that confirm functional group identification. The nitrogen-hydrogen stretching vibration appears at 3345 wavenumbers, indicating the presence of the indoline nitrogen-hydrogen bond [1]. Carbonyl stretching vibrations are observed at 1710 wavenumbers for the ketone functionality and 1680 wavenumbers for the amide carbonyl group [1]. The sulfonyl-nitrogen stretching vibration at 1335 wavenumbers confirms the sulfonamide linkage between the pyrrolidine ring and the indoline core [2].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns. Electrospray ionization in negative mode produces the molecular ion peak at mass-to-charge ratio 279 corresponding to the deprotonated molecular ion [2]. Positive ionization mode generates the protonated molecular ion at mass-to-charge ratio 281 [1]. The fragmentation pattern includes characteristic losses of the pyrrolidine moiety and successive aromatic ring fragmentations typical of indoline-2,3-dione derivatives [3].

Thermal Stability and Decomposition Patterns

The thermal behavior of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione exhibits characteristic stability patterns consistent with sulfonamide-substituted indoline derivatives. Melting point determination indicates fusion occurs at 203-205 degrees Celsius under atmospheric pressure conditions [1]. This relatively high melting point reflects the strong intermolecular hydrogen bonding interactions between the indoline nitrogen-hydrogen groups and the sulfonyl oxygen atoms.

Thermogravimetric analysis reveals a distinct thermal stability profile with decomposition onset occurring above 300 degrees Celsius [4]. The compound maintains structural integrity within the temperature range of 25-300 degrees Celsius under normal atmospheric conditions [4]. Weight loss analysis indicates that five percent mass loss occurs at approximately 310 degrees Celsius, while ten percent weight loss is observed at 330 degrees Celsius [5].

Decomposition kinetics follow first-order thermal degradation patterns characteristic of heterocyclic sulfonamide compounds. The activation energy for thermal decomposition is estimated at 150-200 kilojoules per mole based on Arrhenius analysis of thermogravimetric data [5]. The decomposition mechanism proceeds through a multi-step process involving initial nitrogen-sulfur bond cleavage followed by pyrrolidine elimination and subsequent indoline ring fragmentation [6].

Pyrolysis-gas chromatography-mass spectrometry analysis identifies the primary decomposition products as carbon dioxide, ammonia, sulfur dioxide, and various pyrrolidine fragment species [3]. The thermal decomposition pathway begins with the elimination of the pyrrolidine moiety, followed by oxidative degradation of the indoline ring system under aerobic conditions [6]. Under inert nitrogen atmosphere, enhanced thermal stability is observed with delayed decomposition onset temperatures [5].

Differential scanning calorimetry reveals an endothermic melting transition followed by exothermic decomposition processes. The compound exhibits moderate thermal stability in air with enhanced stability observed under nitrogen atmosphere conditions [6] [5]. The estimated flash point exceeds 200 degrees Celsius, indicating relatively low fire hazard potential under normal handling conditions [4].

Solubility Profile and Partition Coefficients

The solubility characteristics of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione reflect the amphiphilic nature of the molecule containing both hydrophilic sulfonamide functionality and lipophilic aromatic ring systems. Aqueous solubility is limited due to the predominantly hydrophobic character imparted by the indoline and pyrrolidine ring systems, with estimated water solubility below 1 milligram per milliliter under physiological conditions [7].

Organic solvent solubility demonstrates favorable dissolution in polar aprotic solvents. The compound exhibits good solubility in dimethyl sulfoxide at concentrations exceeding five percent weight per volume, making this solvent suitable for biological assay applications [8]. Moderate solubility is observed in methanol and other polar protic solvents, while limited solubility occurs in ethanol due to hydrogen bonding constraints [9].

Partition coefficient analysis indicates a calculated logarithmic partition coefficient (LogP) of 1.76 for the n-octanol/water system [7]. This value suggests moderate lipophilicity with potential for membrane permeability while maintaining sufficient hydrophilicity for pharmaceutical applications. The experimental partition coefficient data supports moderate bioavailability potential based on the balanced hydrophilic-lipophilic character.

Aprotic solvent systems demonstrate enhanced solubility profiles. Chloroform and tetrahydrofuran provide good solubility characteristics suitable for synthetic chemistry applications [2]. Ethyl acetate exhibits moderate solubility making it appropriate for purification procedures and chromatographic separations [1]. The compound shows good extractability in standard organic extraction solvents used in analytical and preparative chemistry [1].

Buffer system solubility at physiological pH 7.4 remains limited due to the weak acidic character of the indoline nitrogen-hydrogen functionality. The solubility profile indicates challenges for direct aqueous formulation but suggests potential for organic cosolvent systems or surfactant-based formulations for biological applications [9].

Crystalline Polymorphism and Phase Behavior

The crystalline properties of 5-(Pyrrolidin-1-ylsulfonyl)indoline-2,3-dione demonstrate characteristic solid-state behavior typical of substituted indoline derivatives. Crystal structure analysis indicates the formation of hydrogen-bonded networks through intermolecular interactions between the indoline nitrogen-hydrogen groups and sulfonyl oxygen atoms [10]. These interactions contribute to the observed thermal stability and melting point characteristics.

Polymorphic behavior studies reveal the compound exists primarily in a single crystalline form under standard conditions. The crystal packing exhibits layered arrangements with molecules oriented to maximize hydrogen bonding interactions between adjacent indoline-2,3-dione moieties [10]. The pyrrolidine rings adopt conformations that minimize steric hindrance while maintaining optimal sulfonamide geometry.

Phase transition analysis indicates no significant polymorphic transitions occur within the normal handling temperature range of 25-200 degrees Celsius. The compound maintains crystalline integrity until the melting point at 203-205 degrees Celsius, followed by thermal decomposition above 300 degrees Celsius [1] [4]. No evidence of mesophase formation or liquid crystalline behavior is observed in the temperature range between melting and decomposition.

Powder characteristics demonstrate good flow properties suitable for pharmaceutical processing applications. The crystalline material exhibits moderate hygroscopicity with limited water uptake under normal atmospheric humidity conditions [11]. Storage under inert atmosphere conditions prevents oxidative degradation and maintains long-term stability of the crystalline form.